4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is AP-1 . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections .
Mode of Action
This compound interacts with its target, AP-1, by blocking its mediated luciferase activity . This interaction inhibits the function of AP-1, thereby reducing the expression of genes regulated by this transcription factor .
Biochemical Pathways
The compound’s interaction with AP-1 affects the AP-1 signaling pathway . This pathway plays a crucial role in regulating a variety of cellular processes, including differentiation, proliferation, and apoptosis . By blocking AP-1 activity, this compound can influence these processes and their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action include anti-oxidative, anti-cancer, anti-inflammatory, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive activities . These effects are likely a result of the compound’s interaction with AP-1 and the subsequent changes in gene expression .
Biochemical Analysis
Biochemical Properties
4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, an enzyme involved in the production of reactive oxygen species (ROS). The interaction between this compound and NADPH oxidase can modulate the enzyme’s activity, leading to changes in ROS levels and oxidative stress within cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By modulating this pathway, this compound can alter cellular responses to external stimuli and stressors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as transcription factors and receptors. For instance, this compound can bind to the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor involved in regulating immune responses and inflammation. By inhibiting NF-κB activity, this compound can reduce the expression of pro-inflammatory genes and mitigate inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it may degrade when exposed to light or extreme temperatures. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating potential long-term effects on cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification. By modulating these enzymes, this compound can affect the metabolism of other compounds and alter metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its uptake and distribution within cells. Additionally, binding proteins can influence the localization and accumulation of this compound in specific tissues, affecting its overall bioavailability and activity .
Properties
IUPAC Name |
4-methoxy-1-methyl-6-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-9-4-5(8(11)12)6(13-2)3-7(9)10/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYMFMHHYQPGJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.